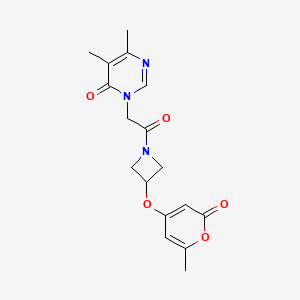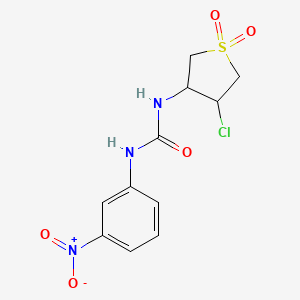![molecular formula C15H20N4O5 B2429717 N'-[3-(morpholin-4-yl)propyl]-N-(2-nitrophenyl)ethanediamide CAS No. 941940-79-0](/img/structure/B2429717.png)
N'-[3-(morpholin-4-yl)propyl]-N-(2-nitrophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides It is characterized by the presence of a morpholine ring, a nitrophenyl group, and an oxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide typically involves the following steps:
Formation of the Morpholine Derivative: The starting material, 3-chloropropylamine, is reacted with morpholine to form 3-morpholin-4-ylpropylamine.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, resulting in 2-nitrophenylamine.
Coupling Reaction: The 3-morpholin-4-ylpropylamine is then coupled with 2-nitrophenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the oxamide linkage, yielding N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The nitro group in N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride (NaH).
Major Products:
Reduction Product: N-(3-morpholin-4-ylpropyl)-N’-(2-aminophenyl)oxamide.
Substitution Product: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with specific properties.
Chemical Research: It serves as a model compound in studies of reaction mechanisms and synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(3-morpholin-4-ylpropyl)-N’-(2-aminophenyl)oxamide: Similar structure but with an amino group instead of a nitro group.
N-(3-piperidin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness: N-(3-morpholin-4-ylpropyl)-N’-(2-nitrophenyl)oxamide is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer specific chemical and biological properties. Its combination of structural features makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c20-14(16-6-3-7-18-8-10-24-11-9-18)15(21)17-12-4-1-2-5-13(12)19(22)23/h1-2,4-5H,3,6-11H2,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULIVBKTIHOQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2429636.png)

![N-[2-(2,2-Difluorocyclopropyl)phenyl]prop-2-enamide](/img/structure/B2429640.png)



![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}butanamide](/img/structure/B2429648.png)
![4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid](/img/structure/B2429649.png)




![3-Cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2429655.png)
![4-[1,1'-Biphenyl]-4-yl-2-[(difluoromethyl)sulfanyl]pyrimidine](/img/structure/B2429656.png)
